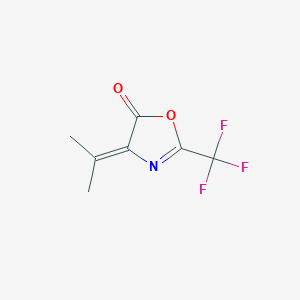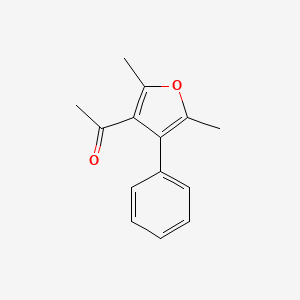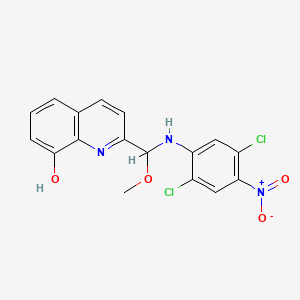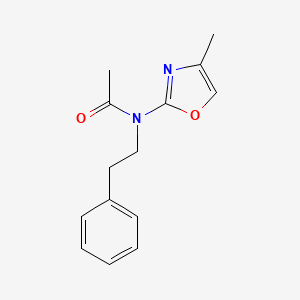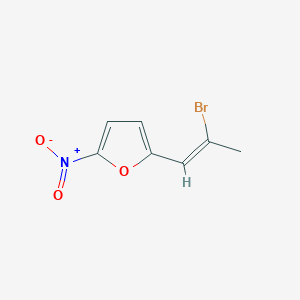
Dihydroxymaleic anhydride bis(chloroacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroxymaleic anhydride bis(chloroacetate) is a complex organic compound that combines the structural features of maleic anhydride and chloroacetic acid derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihydroxymaleic anhydride bis(chloroacetate) typically involves the reaction of maleic anhydride with chloroacetic acid derivatives. One common method includes the dehydration of chloroacetic acid with phosphorus pentoxide (P2O5) or the reaction of chloroacetic acid with acetic anhydride to form bis(chloroacetic)anhydride . This intermediate can then react with maleic anhydride under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of dihydroxymaleic anhydride bis(chloroacetate) may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as vanadium pentoxide and molybdenum trioxide can enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Dihydroxymaleic anhydride bis(chloroacetate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The chloroacetate groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while nucleophilic substitution can produce various substituted derivatives .
Applications De Recherche Scientifique
Dihydroxymaleic anhydride bis(chloroacetate) has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of dihydroxymaleic anhydride bis(chloroacetate) involves its ability to interact with various molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, potentially altering their activity and function . The specific pathways involved depend on the context of its application, such as enzyme inhibition or polymer formation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Maleic anhydride: A simpler anhydride with similar reactivity but lacking the chloroacetate groups.
Chloroacetic acid: A precursor to the chloroacetate groups in the compound.
Succinic anhydride: Another anhydride with similar structural features but different reactivity.
Uniqueness
This dual functionality allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts .
Propriétés
Numéro CAS |
132-80-9 |
|---|---|
Formule moléculaire |
C8H4Cl2O7 |
Poids moléculaire |
283.02 g/mol |
Nom IUPAC |
[4-(2-chloroacetyl)oxy-2,5-dioxofuran-3-yl] 2-chloroacetate |
InChI |
InChI=1S/C8H4Cl2O7/c9-1-3(11)15-5-6(16-4(12)2-10)8(14)17-7(5)13/h1-2H2 |
Clé InChI |
AEOJCHZMBGOYCY-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)OC1=C(C(=O)OC1=O)OC(=O)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-aminoimidazo[1,2-a]pyrazine-2-carboximidamide](/img/structure/B12901172.png)

![4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12901187.png)



![5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12901203.png)


